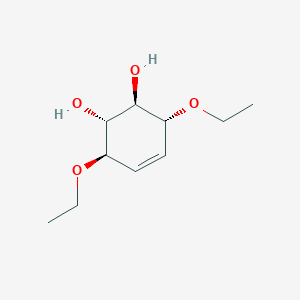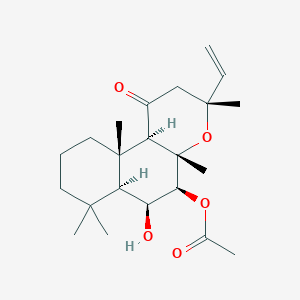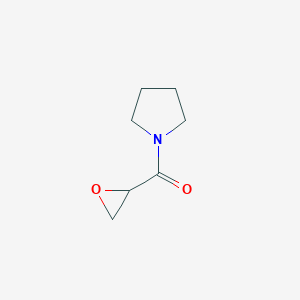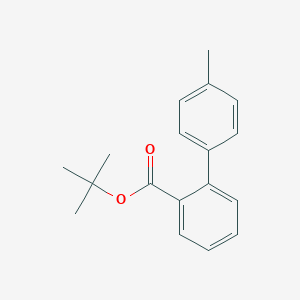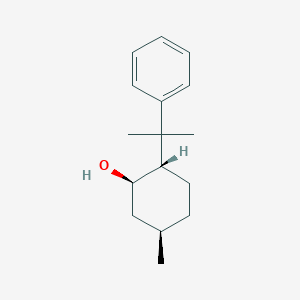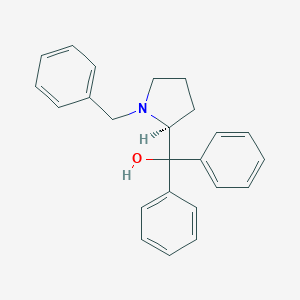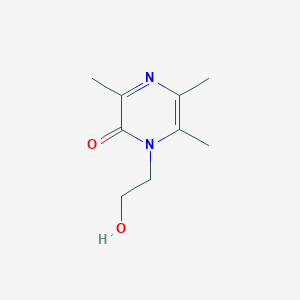
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one, also known as HETP, is a chemical compound with a pyrazine ring structure. It is a synthetic molecule that has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one involves its ability to inhibit the activity of xanthine oxidase, which is involved in the production of ROS. By inhibiting this enzyme, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has several advantages for lab experiments, including its ease of synthesis, solubility in water and organic solvents, and low toxicity. However, its stability and bioavailability may be limitations for some experiments, and further research is needed to optimize its use in various applications.
Orientations Futures
There are several future directions for the research and development of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one. These include the optimization of its synthesis method, the investigation of its potential applications in various fields of science, including pharmacology, materials science, and agriculture, and the development of novel derivatives with improved stability and bioavailability. Additionally, further research is needed to elucidate the mechanism of action of 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can cause oxidative damage to cells. 1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
113934-96-6 |
|---|---|
Nom du produit |
1-(2-Hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-3,5,6-trimethylpyrazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(3)11(4-5-12)9(13)7(2)10-6/h12H,4-5H2,1-3H3 |
Clé InChI |
MDLGFHKUIYELDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
SMILES canonique |
CC1=C(N(C(=O)C(=N1)C)CCO)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

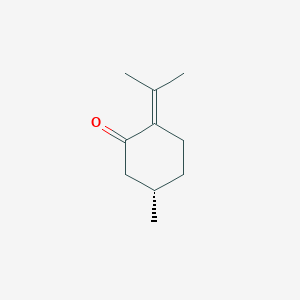
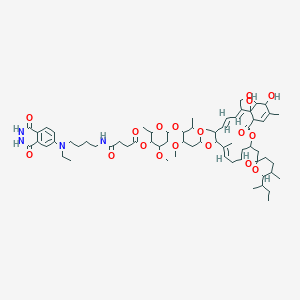
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
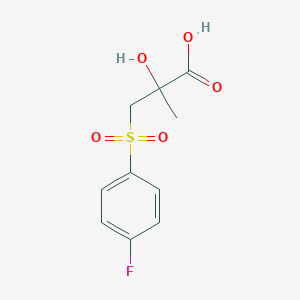
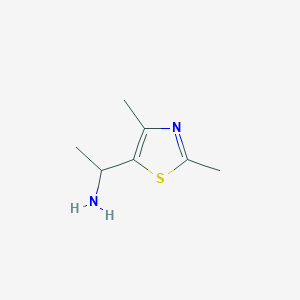

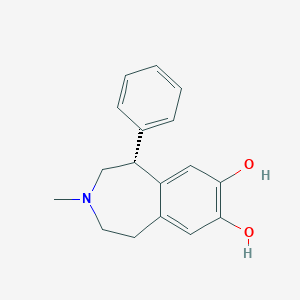
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
